(2R)-2-amino-4-azidobutanoic acid;hydrochloride
CAS No.:
Cat. No.: VC16621563
Molecular Formula: C4H9ClN4O2
Molecular Weight: 180.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H9ClN4O2 |
|---|---|
| Molecular Weight | 180.59 g/mol |
| IUPAC Name | (2R)-2-amino-4-azidobutanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m1./s1 |
| Standard InChI Key | MHHYJRIDKLZZEO-AENDTGMFSA-N |
| Isomeric SMILES | C(CN=[N+]=[N-])[C@H](C(=O)O)N.Cl |
| Canonical SMILES | C(CN=[N+]=[N-])C(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
(2R)-2-Amino-4-azidobutanoic acid hydrochloride possesses the molecular formula C₄H₈N₄O₂·HCl and a molecular weight of 180.59 g/mol (base compound: 144.13 g/mol + HCl: 36.46 g/mol) . The IUPAC name is (2R)-2-amino-4-azidobutanoic acid hydrochloride, reflecting its chiral center at the second carbon and the azido group at the fourth position. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1858224-26-6 |
| SMILES | C(CN=[N+]=[N-])C@@HN.Cl |
| InChIKey | NNWQLZWAZSJGLY-GSVOUGTGSA-N |
| PubChem CID | 75535029 (base compound) |
| Solubility | Not fully characterized; soluble in aqueous buffers at low pH |
The crystal structure remains unresolved, but nuclear magnetic resonance (NMR) and mass spectrometry confirm the (R)-configuration and azido group placement .
Spectroscopic Features
The azido group (-N₃) exhibits a distinct IR absorption band near 2100–2150 cm⁻¹, sensitive to local electrostatic environments . In hydrophobic pockets, this band undergoes a blue shift of 4–5 cm⁻¹ due to reduced hydrogen bonding, whereas solvent-exposed azido groups show shifts up to 9.7 cm⁻¹ . Ultraviolet-visible (UV-Vis) spectra reveal weak absorption at 270 nm, attributed to n→π* transitions in the azido moiety .
Synthesis and Purification
Synthetic Routes
The hydrochloride salt is synthesized via solution-phase peptide synthesis using Boc-protected D-homoalanine precursors. Azidation introduces the -N₃ group through a diazotransfer reaction with imidazole-1-sulfonyl azide, followed by hydrochloric acid treatment to yield the final product . Key steps include:
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Boc Protection: (2R)-2-amino-butanoic acid is protected using di-tert-butyl dicarbonate.
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Azidation: The protected amino acid reacts with sodium azide and copper(I) iodide under mild acidic conditions.
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Deprotection and Salt Formation: Trifluoroacetic acid removes Boc groups, followed by HCl neutralization .
Purification and Quality Control
Purification involves reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, achieving ≥98% purity. Analytical methods include:
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Liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation.
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Chiral gas chromatography to verify enantiomeric excess (>99% for D-form) .
Applications in Biochemical Research
Peptide Synthesis
(2R)-2-Amino-4-azidobutanoic acid hydrochloride is incorporated into peptides via solid-phase synthesis, enabling site-specific labeling. Its D-configuration minimizes racemization during coupling, making it ideal for synthesizing chiral peptidomimetics. Applications include:
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Bioconjugation: The azido group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) derivatives for protein tagging .
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Structural Studies: Azido-labeled peptides serve as IR probes to monitor folding kinetics .
Infrared Spectroscopy in Protein Analysis
The compound’s azido group functions as a vibrational solvatochromic probe, detecting microenvironmental changes in proteins . In the NTL9-Met1Aha mutant, the azido stretch IR band exhibits a 4 cm⁻¹ blue shift compared to the solvent-exposed Ile4Aha mutant, which shows a 9.7 cm⁻¹ shift due to water interactions . Quantum mechanics/molecular mechanics (QM/MM) simulations correlate these shifts with backbone peptide interactions and solvent accessibility .
Research Findings and Mechanistic Insights
Local Electrostatic Environment Mapping
In NTL9-Met1Aha, the azido group resides in a hydrophobic pocket, experiencing weak hydrogen bonding with adjacent peptide carbonyls. This results in a 2108 cm⁻¹ absorption, slightly shifted from the gas-phase value (2103 cm⁻¹) . Conversely, NTL9-Ile4Aha shows a 2112 cm⁻¹ absorption due to solvent water hydrogen bonding, illustrating the probe’s sensitivity to hydration .
Enzyme Catalysis Studies
The azido group’s IR signature has been used to study electric fields in catalytic triads. For example, in serine proteases, azidohomoalanine substitutions at active sites reveal electric field strengths of −140 MV/cm during transition-state stabilization, aligning with density functional theory (DFT) predictions .
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